2-(4'-Isothiocyanatobenzyl)imidazoline
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Overview
Description
2-(4'-Isothiocyanatobenzyl)imidazoline, also known as IBZI, is a chemical compound that has been widely studied for its potential applications in scientific research. IBZI is a derivative of imidazoline and is known for its ability to bind to alpha-2 adrenergic receptors.
Mechanism Of Action
2-(4'-Isothiocyanatobenzyl)imidazoline acts as an agonist for alpha-2 adrenergic receptors, which are G protein-coupled receptors. When 2-(4'-Isothiocyanatobenzyl)imidazoline binds to these receptors, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and a decrease in blood pressure.
Biochemical And Physiological Effects
2-(4'-Isothiocyanatobenzyl)imidazoline has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the release of norepinephrine and other neurotransmitters, leading to a reduction in sympathetic nervous system activity. Additionally, 2-(4'-Isothiocyanatobenzyl)imidazoline has been shown to have analgesic properties and may be useful in the treatment of pain.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4'-Isothiocyanatobenzyl)imidazoline in lab experiments is its specificity for alpha-2 adrenergic receptors. This allows researchers to study the effects of alpha-2 receptor activation without affecting other receptor systems. However, one limitation of 2-(4'-Isothiocyanatobenzyl)imidazoline is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-(4'-Isothiocyanatobenzyl)imidazoline. One area of interest is the development of more potent and selective alpha-2 adrenergic receptor agonists. Additionally, 2-(4'-Isothiocyanatobenzyl)imidazoline may have potential applications in the treatment of pain and other conditions related to sympathetic nervous system activity. Further research is needed to fully understand the potential of 2-(4'-Isothiocyanatobenzyl)imidazoline in these areas.
Synthesis Methods
The synthesis of 2-(4'-Isothiocyanatobenzyl)imidazoline involves the reaction of 4-isothiocyanatobenzyl chloride with imidazole in the presence of a base. The resulting product is purified through column chromatography and characterized using various spectroscopic methods.
Scientific Research Applications
2-(4'-Isothiocyanatobenzyl)imidazoline has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and physiology. It has been shown to have an affinity for alpha-2 adrenergic receptors, which are involved in the regulation of neurotransmitter release and blood pressure.
properties
CAS RN |
130262-94-1 |
---|---|
Product Name |
2-(4'-Isothiocyanatobenzyl)imidazoline |
Molecular Formula |
C11H11N3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-[(4-isothiocyanatophenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11N3S/c15-8-14-10-3-1-9(2-4-10)7-11-12-5-6-13-11/h1-4H,5-7H2,(H,12,13) |
InChI Key |
RUXDSTKVMLGBTO-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CC2=CC=C(C=C2)N=C=S |
Canonical SMILES |
C1CN=C(N1)CC2=CC=C(C=C2)N=C=S |
Other CAS RN |
130262-94-1 |
synonyms |
2-(4'-isothiocyanatobenzyl)imidazoline 2-IBI |
Origin of Product |
United States |
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